Cas no 2379993-33-4 (N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide)

N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide structure
2379993-33-4 structure
Product Name:N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide
CAS No:2379993-33-4
MF:C19H18N8O5
MW:438.396822452545
CID:5469668
Update Time:2025-07-15

N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3,5-dinitrobenzamide
    • N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide
    • N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-3,5-dinitrobenzamide
    • Inchi: 1S/C19H18N8O5/c1-12-23-17(11-18(24-12)25-16-4-2-3-5-20-16)21-6-7-22-19(28)13-8-14(26(29)30)10-15(9-13)27(31)32/h2-5,8-11H,6-7H2,1H3,(H,22,28)(H2,20,21,23,24,25)
    • InChI Key: VDHZPGLMWGDTNT-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C=C(C=1)[N+](=O)[O-])[N+](=O)[O-])NCCNC1C=C(N=C(C)N=1)NC1C=CC=CN=1

Computed Properties

  • Exact Mass: 438.14001570 g/mol
  • Monoisotopic Mass: 438.14001570 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 635
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 184
  • Molecular Weight: 438.4

N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide Pricemore >>

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Additional information on N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide

Professional Introduction to N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide (CAS No: 2379993-33-4)

N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2379993-33-4, represents a novel class of molecules with potential therapeutic applications. Its complex structure, featuring multiple functional groups, makes it a subject of intense study for scientists exploring new pharmacological pathways.

The molecular architecture of N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide is characterized by a benzamide core substituted with a long aliphatic chain and a pyrimidine derivative. The presence of the pyridine ring and the amino group attached to it suggests potential interactions with biological targets such as enzymes and receptors. This structural feature is particularly intriguing for researchers looking to develop drugs that can modulate cellular processes.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. By leveraging molecular modeling techniques, scientists can simulate how N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide interacts with its intended targets. These simulations have hinted at its potential as an inhibitor of certain kinases, which are enzymes involved in various signaling pathways implicated in diseases like cancer and inflammation.

The dinitrobenzamide moiety in the compound's structure is another critical feature that contributes to its pharmacological profile. Dinitro compounds are known for their ability to engage with biological systems through redox processes, making them candidates for developing drugs that can influence cellular metabolism. The specific arrangement of the nitro groups on the benzene ring may enhance the compound's reactivity and selectivity, which are crucial factors in drug design.

In vitro studies have begun to explore the efficacy of N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide in modulating key biological pathways. Initial results suggest that it may exhibit inhibitory effects on certain protein kinases, which could make it a valuable tool in the development of targeted therapies. These findings align with the growing interest in kinase inhibitors as a means to treat a variety of diseases.

The synthesis of this compound presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in enabling the efficient production of such molecules. Techniques like multi-step organic synthesis combined with purification methods have allowed researchers to obtain high-purity samples suitable for further investigation.

As research continues, the potential applications of N-[2-methyl-{6-[[(pyridin{2}-yl)amino]pyrimidin{4}-yl}amino]ethyl}-3,5-dinitrobenzamide are likely to expand. Its structural features make it a versatile scaffold for further derivatization, allowing scientists to fine-tune its properties for specific therapeutic needs. The integration of machine learning and artificial intelligence into drug discovery processes may also accelerate the identification of new analogs with enhanced efficacy and reduced side effects.

The role of interdisciplinary collaboration cannot be overstated in advancing our understanding of this compound. Chemists working alongside biologists and computer scientists can leverage their respective expertise to unravel the complexities of N-[2-{(methyl{6}-[[pyridine{2}-yl]amino]pyrimidine{4}-yl}amino)ethyl}-3,5-dinitrobenzamide and its derivatives. Such collaborative efforts are essential for translating laboratory discoveries into tangible therapeutic benefits for patients worldwide.

Looking ahead, the continued investigation into N-[2-{(methyl{6}-[[pyridine{2}-yl]amino]pyrimidine{4}-yl}amino)ethyl]-3,5-dinitrobenzamide holds promise for addressing unmet medical needs. Its unique structural features and demonstrated biological activity position it as a compelling candidate for further development. As our understanding of disease mechanisms evolves, so too will our ability to design molecules that can effectively target them.

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